molecular formula C8H9BrO B8464665 3-Bromo-2,6-dimethylphenol CAS No. 74571-82-7

3-Bromo-2,6-dimethylphenol

Cat. No.: B8464665
CAS No.: 74571-82-7
M. Wt: 201.06 g/mol
InChI Key: KURYSGAJGBZRCC-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dimethylphenol is a brominated aromatic compound characterized by a hydroxyl group (-OH) at the para position, bromine at the meta position (C3), and methyl groups at the ortho positions (C2 and C6). This substitution pattern confers unique physicochemical properties, such as moderate solubility in polar organic solvents due to the hydroxyl group and steric hindrance from the methyl groups.

Properties

CAS No.

74571-82-7

Molecular Formula

C8H9BrO

Molecular Weight

201.06 g/mol

IUPAC Name

3-bromo-2,6-dimethylphenol

InChI

InChI=1S/C8H9BrO/c1-5-3-4-7(9)6(2)8(5)10/h3-4,10H,1-2H3

InChI Key

KURYSGAJGBZRCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C)O

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • 4-Chloro-2,6-dimethylphenol and 4-Iodo-2,6-dimethylphenol: These compounds differ in the halogen substituent (Cl or I) at the para position. The larger atomic radius of iodine in 4-iodo-2,6-dimethylphenol increases steric bulk and polarizability compared to chlorine or bromine. Both are used in chromatographic detection of hypochlorous acid and chlorine dioxide, with detection limits of 0.009 mg/L and 0.011 mg/L, respectively .
  • 4,6-Dibromo-2,3-dimethylphenol: This derivative features bromine at C4 and C6, with methyl groups at C2 and C3. The additional bromine enhances electrophilic reactivity but reduces solubility due to increased hydrophobicity. Crystal structure analysis reveals intermolecular O–H···O hydrogen bonding and Br···Br interactions (3.362 Å), influencing its solid-state stability .

Amino-Substituted Analogs

  • 3-Amino-2,6-dimethylphenol: Substitution of bromine with an amino group (-NH₂) significantly alters metabolic pathways. Dermal absorption is high (24-hour exposure), with extensive O-sulfation, O-glucuronidation, and N-acetylation as primary metabolic reactions. Unlike brominated analogs, it exhibits low ocular irritation at in-use concentrations, attributed to its chemical reactivity in dye systems .

Fluorinated Derivatives

  • 3-Fluoro-2,6-dimethylphenol: Fluorine’s high electronegativity increases the compound’s acidity (lower pKa) compared to brominated analogs. This property is exploited in synthesizing fluorinated pharmaceuticals, such as DDPH analogs, via Schiemann reactions .

Table 1: Comparative Analysis of Key Compounds

Compound Substituents Molecular Weight (g/mol) Key Properties Applications
3-Bromo-2,6-dimethylphenol Br (C3), CH₃ (C2, C6), OH ~201.05 Moderate solubility in DMSO; steric hindrance from methyl groups Potential antimicrobial agent
4-Chloro-2,6-dimethylphenol Cl (C4), CH₃ (C2, C6), OH ~156.61 High reactivity in derivatization; detection limit: 0.009 mg/L Environmental disinfectant analysis
4,6-Dibromo-2,3-dimethylphenol Br (C4, C6), CH₃ (C2, C3), OH ~280.96 Low solubility; Br···Br interactions (3.362 Å) Crystallography studies
3-Amino-2,6-dimethylphenol NH₂ (C3), CH₃ (C2, C6), OH ~137.18 High dermal absorption; metabolized via sulfation/acetylation Hair dye ingredient

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